2-Ethyl-6-methylpyrazine - 13925-03-6

2-Ethyl-6-methylpyrazine

Catalog Number: EVT-289844
CAS Number: 13925-03-6
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-6-methylpyrazine is an alkylpyrazine compound commonly found in various foods and beverages, contributing to their distinct roasted, nutty, and popcorn-like aroma. [] It is a heterocyclic aromatic organic compound, characterized by a six-membered ring containing two nitrogen atoms in the para position. [] In scientific research, 2-ethyl-6-methylpyrazine serves as a model compound for studying flavor formation during food processing and analyzing aroma profiles of various products. [, ]

Synthesis Analysis

While 2-ethyl-6-methylpyrazine is naturally present in various foods, it can also be synthesized for research and industrial purposes. One reported method involves the synthesis of 2,6-deoxyfructosazine from glucose and ammonium formate, followed by its thermal decomposition at high temperatures (around 320°C) to yield 2-ethyl-6-methylpyrazine, alongside other pyrazines like 2-methylpyrazine and 2,6-dimethylpyrazine. [] This highlights the role of the Maillard reaction in forming this compound.

Molecular Structure Analysis

2-Ethyl-6-methylpyrazine consists of a pyrazine ring substituted with an ethyl group at the 2-position and a methyl group at the 6-position. []

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylpyrazine primarily revolves around its interaction with olfactory receptors, leading to the perception of specific aromas. [] When this compound reaches the olfactory epithelium in the nasal cavity, it binds to specific olfactory receptors, triggering a signaling cascade that ultimately results in the perception of a roasted, nutty, or popcorn-like aroma.

Physical and Chemical Properties Analysis

2-Ethyl-6-methylpyrazine is a colorless to pale yellow liquid with a potent, roasted, nutty, and popcorn-like aroma. [, ] Its low odor threshold, meaning it can be detected at very low concentrations, contributes to its significance as a flavor compound. []

Applications
  • Flavor Analysis & Profiling: It serves as a key marker compound in characterizing the aroma profiles of different foods, including coffee, roasted peanuts, maple syrup, sesame seed oil, and fermented anchovy paste. [, , , , ]
  • Food Processing Research: Researchers investigate the formation and degradation of 2-ethyl-6-methylpyrazine during food processing techniques like roasting, frying, and fermentation. [, , , , , ] Understanding these processes helps optimize food production to achieve desired flavor characteristics. [, ]
  • Authenticity Assessment: Isotope ratio mass spectrometry analysis of 2-ethyl-6-methylpyrazine and related alkylpyrazines can potentially be used to differentiate between natural and synthetic flavor compounds in coffee products. []
  • Plant Science: It was identified as a constituent of the leaves of Psychotria malayana Jack, a plant known for its alkaloid content. []

Properties

CAS Number

13925-03-6

Product Name

2-Ethyl-6-methylpyrazine

IUPAC Name

2-ethyl-6-methylpyrazine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3

InChI Key

RAFHQTNQEZECFL-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN=C1)C

Solubility

soluble in water, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC(=CN=C1)C

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